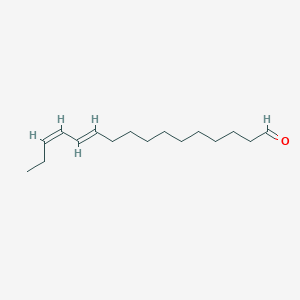

11E,13Z-Hexadecadienal

Description

Overview of Lepidopteran Pheromone Diversity

The order Lepidoptera, with over 150,000 described species, exhibits a remarkable diversity in its use of chemical communication, especially concerning sex pheromones. nih.govchemsrc.com These pheromones are typically complex blends of several compounds, and the specific ratio of these components is often critical for species recognition, preventing hybridization between closely related species. chemsrc.com Lepidopteran pheromones are broadly classified into different types based on their chemical structures, with Type I pheromones, which include unsaturated fatty aldehydes, alcohols, and acetates, being the most common. chemsrc.com This chemical diversity is a result of evolutionary pressures that have shaped the biosynthetic pathways producing these signal molecules and the corresponding receptor systems in the receiving insects.

Significance of Hexadecadienal Isomers in Insect Communication

Within the Type I pheromones, hexadecadienals, which are 16-carbon aldehydes with two double bonds, are of particular importance. The geometry of these double bonds (either E or Z) and their position along the carbon chain create a variety of isomers, each with the potential for a unique biological function. acs.org The precise isomeric composition of a pheromone blend can act as a key determinant of its attractiveness to a specific species. mdpi.com For instance, even minor changes in the isomeric ratio can lead to a significant loss of biological activity or can even have an inhibitory effect, highlighting the high degree of specialization in insect chemical communication systems. nih.gov

Contextualization of 11E,13Z-Hexadecadienal within Established Pheromone Blends

(11E,13Z)-Hexadecadienal is one such isomer that has been identified as a component of the sex pheromone blend of several lepidopteran species. While it can be a minor component, its presence can be crucial for eliciting the full behavioral response in males. A notable example is its role in the pheromone blend of the navel orangeworm, Amyelois transitella, a significant pest of nut crops. chemsrc.comresearchgate.net In this species, (11E,13Z)-hexadecadienal is found as a minor component alongside the major components (11Z,13Z)-hexadecadienal, (11Z,13Z)-hexadecadien-1-ol, and others. researchgate.net The presence and ratio of these different isomers and compound types are what create a species-specific signal.

Structure

3D Structure

Properties

IUPAC Name |

(11E,13Z)-hexadeca-11,13-dienal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,16H,2,7-15H2,1H3/b4-3-,6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJGMVSDMQAJPE-DNVGVPOPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CCCCCCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C=C\CCCCCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Initial Identification of 11e,13z Hexadecadienal in Biological Systems

Isolation Procedures from Pheromone Gland Extracts

The journey to identifying (11E,13Z)-hexadecadienal began with the careful extraction of pheromone glands from female moths. tandfonline.comresearchgate.netbiologists.com Researchers typically dissect the pheromone glands from calling female moths, a period when they are actively releasing pheromones. These glands are then extracted using a solvent, commonly hexane, to isolate the chemical compounds present. biologists.comresearchgate.net For instance, in the study of the navel orangeworm, Amyelois transitella, pheromone glands were excised and extracted to identify the components of its sex pheromone. tandfonline.comresearchgate.net Similarly, for the grass webworm, Herpetogramma licarsisalis, pheromone glands were removed from actively calling females and extracted in hexane. researchgate.net The resulting extracts, containing a complex mixture of compounds, are then subjected to further analytical procedures to separate and identify the individual components.

Spectroscopic and Chromatographic Techniques for Structural Elucidation

The structural elucidation of (11E,13Z)-hexadecadienal relies on a combination of powerful analytical techniques that allow for the separation, detection, and identification of this specific isomer among a mixture of other compounds.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of pheromone extracts. acs.orgresearchgate.netdiva-portal.org This method separates the volatile compounds in the extract based on their boiling points and interactions with the stationary phase of the gas chromatograph column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification. researchgate.net In the analysis of pheromone glands from the sugarcane borer, Diatraea saccharalis, GC-MS was used to identify several hexadecadienal isomers, including the (9Z,11E) isomer as the major component. acs.orgdiva-portal.org The retention times of the compounds in the pheromone gland extract are compared with those of synthetic standards to confirm their identity. acs.orgdiva-portal.org

Table 1: GC-MS Data for Pheromone Analysis

| Compound | Retention Time (min) | Key Mass Spectral Fragments (m/z) |

|---|---|---|

| (11E,13Z)-Hexadecadienal | Varies with column and conditions | 236 (M+), fragments characteristic of a C16 dienal |

Note: Specific retention times and mass fragments can vary depending on the GC-MS instrumentation and analytical conditions.

While GC-MS provides structural information, Gas Chromatography-Electroantennographic Detection (GC-EAD) is crucial for determining which of the separated compounds are biologically active. researchgate.netbohrium.comjeb.co.in In this technique, the effluent from the gas chromatograph is split into two streams. One stream goes to a standard detector (like a flame ionization detector or a mass spectrometer), while the other is passed over a live insect antenna. jeb.co.in If a compound elicits a response from the antenna's olfactory receptor neurons, a signal is generated. This allows researchers to pinpoint the exact compounds in the pheromone extract that are detected by the male moth. For example, in the study of the rice stem borer, Chilo suppressalis, preliminary GC-EAG analysis of female tip extract revealed two potent olfactory stimulants for male moths. bohrium.com Similarly, GC-EAD was instrumental in identifying the bioactive pheromone components of the grass webworm, Herpetogramma licarsisalis. researchgate.net

Table 2: GC-EAD Response to Pheromone Components

| Compound | GC Retention Index | EAD Activity |

|---|---|---|

| (11E,13Z)-Hexadecadienal | Specific to GC column | Strong antennal response from conspecific males |

| Other Isomers | Varies | May elicit weaker or no response |

Note: Retention indices and EAD activity are species-specific.

Determining the precise location and configuration (Z or E) of the double bonds in a molecule like hexadecadienal is a significant challenge. Microchemical derivatization techniques are employed to address this. These methods involve reacting the pheromone extract with specific reagents that create derivatives at the double bonds. The resulting products can then be analyzed by GC-MS to reveal the original positions of the double bonds. researchgate.netnih.gov

One common method is derivatization with dimethyl disulfide (DMDS), which adds a methylthio group to each carbon of the double bond. researchgate.net Mass spectral analysis of the DMDS adducts shows characteristic fragmentation patterns that pinpoint the original double bond location. Another technique involves epoxidation of the double bonds using reagents like meta-chloroperoxybenzoic acid (m-CPBA), followed by mass spectrometric analysis to identify the epoxidized positions. nih.gov These derivatization strategies, coupled with GC-MS, provide conclusive evidence for the exact structure of the pheromone components. researchgate.netnih.gov Other methods include the use of 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) and ozonolysis. researchgate.netbohrium.com

Comparative Analysis with Co-occurring Pheromone Components and Isomers

(11E,13Z)-Hexadecadienal rarely acts alone. It is often part of a complex blend of several structurally related compounds, including other isomers and compounds with different chain lengths or functional groups. The specific ratio of these components is often critical for species-specific communication and reproductive isolation.

For example, in the navel orangeworm, Amyelois transitella, the sex pheromone is a blend that includes (11Z,13Z)-hexadecadienal, (11Z,13Z)-hexadecadien-1-ol, (11Z,13E)-hexadecadien-1-ol, and a hydrocarbon. researchgate.netnih.gov The pheromone of the tobacco budworm, Heliothis virescens, is primarily (Z)-11-hexadecenal, but it is accompanied by several other minor components. nih.govfrontiersin.orgmdpi.com The rice stem borer, Chilo suppressalis, utilizes a three-component pheromone blend consisting of (Z)-11-hexadecenal, (Z)-13-octadecenal, and (Z)-9-hexadecenal. semanticscholar.orgresearchgate.netpurdue.edunih.gov The precise blend of these compounds can vary between different species, and even between different populations of the same species, highlighting the evolutionary significance of these chemical signals.

Table 3: Pheromone Composition in Selected Lepidopteran Species

| Species | Major Pheromone Component(s) | Co-occurring Minor Components/Isomers |

|---|---|---|

| Amyelois transitella (Navel Orangeworm) | (11Z,13Z)-hexadecadienal | (11Z,13Z)-hexadecadien-1-ol, (11Z,13E)-hexadecadien-1-ol, (3Z,6Z,9Z,12Z,15Z)-tricosapentaene researchgate.netnih.gov |

| Heliothis virescens (Tobacco Budworm) | (Z)-11-Hexadecenal | (Z)-9-Hexadecenal, (Z)-11-Hexadecen-1-ol, Hexadecanal biologists.comfrontiersin.org |

| Chilo suppressalis (Rice Stem Borer) | (Z)-11-Hexadecenal, (Z)-13-Octadecenal | (Z)-9-Hexadecenal semanticscholar.orgresearchgate.netpurdue.edunih.gov |

This comparative analysis underscores the complexity of insect pheromone systems and the importance of identifying not just the major components, but the entire blend of chemicals that mediate behavior.

Biosynthetic Pathway Elucidation for Hexadecadienal Derivatives

Precursor Identification and Metabolic Origins

The biosynthesis of most moth pheromones, which are typically C10–C18 unsaturated primary alcohols, acetates, or aldehydes, originates from the de novo synthesis of fatty acids. d-nb.info The common saturated fatty acids, palmitic acid (C16) and stearic acid (C18), serve as the primary precursors. d-nb.infofrontiersin.orgplos.org These initial building blocks are derived from acetyl-CoA through the action of acetyl-CoA carboxylase and fatty acid synthase. frontiersin.orgfrontiersin.org

The specific chain length of the final pheromone is achieved through either chain-shortening reactions (a limited form of β-oxidation) or chain-elongation processes. d-nb.infopnas.org For hexadecadienal derivatives, which have a 16-carbon backbone, the pathway often starts directly with palmitic acid or its activated form, palmitoyl-CoA. nih.gov The diversity in pheromone structures arises from subsequent modifications, including desaturation and functional group transformations. nih.gov

Enzymatic Desaturation Systems in Pheromone Glands

A critical step in generating the vast array of moth sex pheromones is the introduction of one or more double bonds into the saturated fatty acyl precursors. frontiersin.orglu.se This is accomplished by a diverse family of enzymes known as fatty acyl-CoA desaturases (FADs), which are often located in the endoplasmic reticulum membrane of the pheromone gland cells. frontiersin.orgusda.gov These enzymes exhibit remarkable specificity in terms of the position (regioselectivity) and geometry (stereoselectivity) of the double bonds they create. lu.senih.gov

The creation of the conjugated diene system in (11E,13Z)-Hexadecadienal involves precise enzymatic activities. The biosynthesis of such compounds requires at least two desaturation steps. For many moth species, Δ11-desaturases are key enzymes that introduce a double bond at the 11th carbon position. frontiersin.orgresearchgate.net The stereochemistry of this double bond (Z or E) is determined by the specific desaturase enzyme. nih.gov

Research on different moth species has shown that the evolution of desaturase enzymes is a primary driver of pheromone diversity. usda.gov For instance, a Δ11 desaturase from Choristoneura rosaceana produces a mixture of (E)-11- and (Z)-11-tetradecenoate, while a similar enzyme from Choristoneura parallela yields almost pure (E)-11-tetradecenoate. nih.gov Studies have pinpointed that even single amino acid changes in the desaturase protein can dramatically alter the E/Z ratio of the product, highlighting the molecular basis for stereochemical control. nih.govlu.se The formation of a conjugated diene like that in (11E,13Z)-Hexadecadienal would necessitate a subsequent desaturation at the C13 position, likely by a Δ13-desaturase, to create the conjugated system. In some cases, a single multifunctional desaturase can catalyze multiple, sequential desaturation steps. nih.gov

The biosynthesis of complex pheromones often involves a sequence of enzymatic reactions. pnas.org In the case of a C16 diene aldehyde, the pathway would typically begin with palmitoyl-CoA. nih.gov A Δ11-desaturase would first introduce a double bond at the C11 position. Following this, a second desaturase, such as a Δ13-desaturase, would act on the mono-unsaturated precursor to introduce the second double bond, forming a conjugated diene. nih.gov

In some biosynthetic pathways, chain elongation can occur after an initial desaturation. For example, a Δ9-desaturase might act on a C14 fatty acid, which is then elongated to a C16 precursor before further modification. plos.org This interplay between desaturation and elongation adds another layer of complexity and allows for the generation of a wide variety of pheromone structures from a limited set of precursor molecules. d-nb.info

Terminal Functionalization Enzymes (Reductases, Oxidases)

After the correct carbon chain length and degree of unsaturation are established, the terminal functional group of the pheromone is formed. This typically involves reduction of the fatty acyl-CoA to a fatty alcohol, which can then be further modified. frontiersin.org

Fatty Acyl Reductases (FARs): These enzymes are responsible for the reduction of the fatty acyl-CoA precursor to the corresponding fatty alcohol. plos.orgnih.gov The specificity of FARs can influence the final composition of the pheromone blend. researchgate.net

Alcohol Oxidases (AOs): To produce an aldehyde pheromone like (11E,13Z)-Hexadecadienal, the fatty alcohol precursor is oxidized. frontiersin.orgnih.gov This conversion is catalyzed by alcohol oxidases or dehydrogenases. nih.gov

Aldehyde Reductases (ARs) and Aldehyde Oxidases (AOXs): The concentration of aldehyde pheromones can be regulated by other enzymes. Aldehyde reductases can convert the aldehyde back to an alcohol, while aldehyde oxidases can further oxidize it to a carboxylic acid, effectively deactivating it. nih.gov

The coordinated action of these terminal enzymes ensures the production of the final active pheromone component. nih.gov

| Enzyme Class | Function | Substrate | Product | Reference |

|---|---|---|---|---|

| Fatty Acyl Reductase (FAR) | Reduction of fatty acyl-CoA | Unsaturated Fatty Acyl-CoA | Fatty Alcohol | plos.orgnih.gov |

| Alcohol Oxidase (AO) | Oxidation of fatty alcohol | Fatty Alcohol | Fatty Aldehyde | frontiersin.orgnih.gov |

| Aldehyde Reductase (AR) | Reduction of aldehyde (reverse reaction) | Fatty Aldehyde | Fatty Alcohol | nih.gov |

| Aldehyde Oxidase (AOX) | Oxidation of aldehyde (inactivation) | Fatty Aldehyde | Carboxylic Acid | nih.gov |

Regulation of Biosynthesis by Neuropeptides (e.g., PBAN)

The timing of pheromone production in many moth species is tightly controlled by a neuropeptide called Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.govusda.gov PBAN is a 33 or 34 amino acid peptide produced in the subesophageal ganglion of the brain. nih.govfrontiersin.org It is released into the hemolymph and travels to the pheromone gland, where it binds to a specific G-protein coupled receptor on the gland cells. nih.govusda.govfrontiersin.org

This binding event initiates a signal transduction cascade, often involving an influx of extracellular calcium ions, which in turn activates the key enzymes in the biosynthetic pathway. usda.gov PBAN can regulate one or more steps, including fatty acid synthesis, desaturation, or the terminal reduction and oxidation steps. nih.govusda.gov This hormonal control ensures that pheromone is synthesized and released at the appropriate time, typically during the female's calling behavior. nih.gov

Comparative Biosynthesis of Geometric Isomers and Chain Length Variants

The species-specificity of moth chemical communication relies heavily on precise blends of different pheromone components, which can include geometric isomers (E/Z isomers) and compounds with different chain lengths. pnas.org

Geometric Isomers: As discussed, the ratio of E and Z isomers is primarily determined by the stereospecificity of the desaturase enzymes involved. nih.gov In the Navel Orangeworm (Amyelois transitella), (11Z,13Z)-Hexadecadienal is the primary pheromone component, while the (11Z,13E) isomer acts as a synergist. The biosynthesis of these distinct isomers is controlled by desaturases with differing stereochemical outcomes.

Chain Length Variants: The production of pheromones with different carbon chain lengths (e.g., C14, C16, C18) within the same species or in closely related species is the result of the interplay between fatty acid synthase, chain-shortening enzymes, and elongases. d-nb.infopnas.org For example, the European Corn Borer (Ostrinia nubilalis) and the Asian Corn Borer (Ostrinia furnacalis) use pheromones derived from different desaturation pathways (Δ11 vs. Δ14) acting on a C16 precursor, followed by chain shortening to produce C14 acetates. pnas.org This demonstrates how the evolution of different enzyme specificities can lead to reproductive isolation and speciation. The reductase enzymes can also show preference for certain chain lengths, further refining the final pheromone blend. pnas.org

The precise combination of precursors, desaturases, chain-modifying enzymes, and terminal functionalization enzymes ultimately dictates the unique pheromone signature of a given moth species. plos.orgusda.gov

Chemosensory Neuroscience and Receptor Interactions of 11e,13z Hexadecadienal

Olfactory Receptor Neuron (ORN) Response Specificity

The initial detection of 11E,13Z-Hexadecadienal is mediated by specialized Olfactory Receptor Neurons (ORNs) located within long sensilla trichodea on the antennae of male moths. Single Sensillum Recording (SSR) studies on Amyelois transitella have identified specific ORNs that generate a strong electrophysiological response to this compound. nih.gov These neurons exhibit a high degree of specificity, firing action potentials upon binding with this specific molecule. This specificity is crucial for the male moth to distinguish the conspecific female's signal from a multitude of other volatile compounds in the environment, ensuring effective mate location. The response is not isolated to this single compound; other ORNs within the same sensilla may respond to other components of the pheromone blend, allowing the moth to perceive the complete chemical signature of a potential mate.

Odorant Receptor (OR) Binding and Activation Mechanisms

The detection of this compound begins when the molecule enters the aqueous lymph surrounding the ORN dendrites. Here, it is bound by odorant-binding proteins (OBPs), which are crucial for solubilizing the hydrophobic pheromone and transporting it to the Odorant Receptors (ORs) embedded in the neuronal membrane. nih.govresearchgate.net

In A. transitella, a specific pheromone-binding protein, AtraPBP1, has been identified and shows a high affinity for pheromone components. nih.gov Interestingly, a general odorant-binding protein, AtraGOBP2, has also been shown to bind (11Z,13Z)-hexadecadienal with an affinity comparable to that of specialized pheromone-binding proteins. nih.gov

The binding of the pheromone-OBP complex to a specific OR triggers a conformational change in the receptor, initiating an ion flux across the neuron's membrane and generating an electrical signal. Researchers have successfully cloned an aldehyde-sensitive odorant receptor from A. transitella, designated AtraOR1, which is expressed specifically in the antennae of males. nih.gov Functional studies have confirmed that AtraOR1 responds significantly to (11Z,13Z)-hexadecadienal. nih.gov

Heterologous Expression Systems for Receptor Characterization (e.g., Xenopus oocytes)

To investigate the function of specific ORs in a controlled environment, scientists utilize heterologous expression systems. The Xenopus laevis oocyte system is a robust and widely used method for this purpose. nih.govlu.se By injecting the cRNA of a candidate odorant receptor and its obligatory co-receptor (Orco) into a frog oocyte, the cell is induced to express the functional receptor complex on its membrane.

This technique was pivotal in characterizing the AtraOR1 receptor from A. transitella. nih.gov Researchers co-expressed AtraOR1 and the co-receptor AtraOrco in Xenopus oocytes and then applied various compounds, including (11Z,13Z)-hexadecadienal. Using a two-electrode voltage-clamp, they could measure the inward ion currents generated when the pheromone activated the receptor. nih.govnih.gov This method unequivocally demonstrated that AtraOR1 is a functional receptor for (11Z,13Z)-hexadecadienal and allowed for the quantification of its sensitivity to different ligands. nih.gov

Structure-Activity Relationships at the Receptor Level

The interaction between a pheromone and its receptor is highly specific, often likened to a "lock-and-key" mechanism. nih.gov However, studies on the AtraOR1 receptor have revealed surprising nuances in this relationship. When the AtraOR1•AtraOrco complex was expressed in Xenopus oocytes, it responded as expected to (11Z,13Z)-hexadecadienal. nih.gov Remarkably, the receptor showed an even stronger response to a structurally similar but non-natural compound, the formate analog (9Z,11Z)-tetradecen-1-yl formate. nih.gov

This finding demonstrates that the receptor's binding pocket can accommodate and be activated by molecules other than the primary natural ligand, sometimes with even greater efficacy. This phenomenon, where a "parapheromone" elicits a stronger response than the pheromone itself, provides critical insight into the structural requirements for receptor activation and has significant implications for the development of more potent synthetic lures for pest management.

Table 1: Response of AtraOR1 Receptor to Pheromone and Parapheromone Data sourced from studies using the Xenopus oocyte expression system.

| Compound Tested | Chemical Class | Receptor Response |

| (11Z,13Z)-Hexadecadienal | Aldehyde (Pheromone) | Strong |

| (9Z,11Z)-Tetradecen-1-yl formate | Formate (Parapheromone) | Very Strong |

| (11Z,13Z)-Hexadecadien-1-ol | Alcohol (Pheromone Component) | Moderate |

| Compound Tested | Chemical Class | Receptor Response |

|---|---|---|

| (11Z,13Z)-Hexadecadienal | Aldehyde (Pheromone) | Strong |

| (9Z,11Z)-Tetradecen-1-yl formate | Formate (Parapheromone) | Very Strong |

| (11Z,13Z)-Hexadecadien-1-ol | Alcohol (Pheromone Component) | Moderate |

Electrophysiological Studies of Antennal Responses (e.g., SSR, EAG)

Electrophysiological techniques provide direct measurements of the olfactory system's response to chemical stimuli. Electroantennography (EAG) measures the summed electrical potential from all responding ORNs on the antenna, offering a broad assessment of its sensitivity to a compound. Studies on A. transitella show that male antennae produce a significant, dose-dependent EAG response to (11Z,13Z)-hexadecadienal. nih.gov

For finer detail, Single Sensillum Recording (SSR) is used to measure the activity of individual ORNs within a single olfactory hair. nih.gov SSR experiments on A. transitella have successfully identified the specific sensilla and the neurons within them that are tuned to (11Z,13Z)-hexadecadienal. nih.gov These recordings confirm the high specificity of these neurons, which fire vigorously in the presence of the pheromone while remaining largely unresponsive to other compounds. nih.gov

Central Nervous System Processing of Pheromone Cues

The signals generated by the ORNs are transmitted via axons to the primary olfactory center of the insect brain, the antennal lobe (AL). nih.gov Within the AL, axons from all ORNs expressing the same type of receptor converge onto distinct spherical structures called glomeruli. The signal for this compound is therefore processed in a specific glomerulus within a specialized region of the AL known as the macroglomerular complex (MGC), which is dedicated to processing pheromone information.

The processing within the AL is not a simple relay of information. The neural network, comprising projection neurons (PNs) that carry the signal to higher brain centers and local interneurons (LNs) that connect different glomeruli, performs complex computations. nih.govnih.gov Studies on moth AL processing show that the representation of an odor mixture is often non-linear, meaning the response to the blend is not simply the sum of the responses to its individual components. nih.govresearchgate.net This network can produce effects like synergism (where the blend response is greater than the sum of its parts) and suppression, allowing the moth to interpret the specific ratio of components in the pheromone signal, which is often critical for species recognition. nih.gov

Receptor Sensitivity and Ligand Affinity Variations

The olfactory system of the male moth is exquisitely sensitive, capable of detecting mere molecules of the female's pheromone. This high sensitivity is a product of both the binding affinity of olfactory proteins and the activation threshold of the receptors. As demonstrated in functional studies, the AtraOR1 receptor of A. transitella is highly sensitive to (11Z,13Z)-hexadecadienal. nih.gov

Ecological Research Paradigms and Evolutionary Considerations

Evolutionary Divergence of Pheromone Communication Systems

The evolution of pheromone communication is a complex puzzle, as it requires the coordinated evolution of both the signal produced by one sex (typically the female) and the specific reception and behavioral response in the other. A major question is how these communication channels can diverge to create new species-specific signals without breaking down during the evolutionary process. For moth sex pheromones, research into the biosynthetic pathways has illuminated how significant shifts in chemical signals can occur.

One key mechanism involves the desaturase enzymes responsible for creating double bonds in the fatty acid precursors of pheromones. The desaturase gene family is thought to evolve under a "birth-and-death" model, where genes are duplicated, lost, or become non-functional over evolutionary time. mdpi.com A major shift in a species' pheromone blend can occur through the activation of a different desaturase gene from messenger RNA that already exists within the pheromone gland. mdpi.com This allows for a saltational, or jump-like, change in the pheromone composition, rather than a slow accumulation of small changes. This model helps explain the considerable diversity of pheromone structures seen across closely related moth species, where distinct blends, sometimes involving components like (11E,13Z)-hexadecadienal, define a species' unique communication channel.

Speciation and Reproductive Isolation Driven by Pheromone Variation

Variation in sex pheromones is a primary driver of reproductive isolation among insect species, particularly in moths. By ensuring that mating signals are species-specific, these chemical differences prevent hybridization between closely related species that may live in the same area and have overlapping mating seasons. The compound (11E,13Z)-hexadecadienal is a key component in the sex pheromones of several moth species, and variations in its use illustrate this principle.

For instance, within the family Notodontidae, different species utilize this compound in distinct ways. The sex pheromone of Thaumetopoea bonjeani is a specific 4:1 mixture of (11Z,13Z)-hexadecadienal and (11Z,13Z)-hexadecadienol. nih.govmdpi.com In contrast, other sympatric species in the same family use entirely different compounds as their primary pheromone components. mdpi.com This chemical divergence acts as a strong pre-zygotic isolating barrier. If a male from one species cannot detect or is not attracted to the specific blend produced by the female of another, mating will not occur. This process of chemical divergence is a crucial step in the formation of new species (speciation). Studies on pheromone strains of the European corn borer, Ostrinia nubilalis, have shown that multiple reproductive barriers, with mate-selection behavior based on pheromone blends being among the strongest, can accumulate to cause nearly complete reproductive isolation. nih.gov

| Species | Family | Key Pheromone Components | Role of (11Z,13Z)-Hexadecadienal |

| Thaumetopoea bonjeani | Notodontidae | (11Z,13Z)-hexadecadienal, (11Z,13Z)-hexadecadienol (4:1 ratio) nih.govmdpi.com | Major Component |

| Amyelois transitella | Pyralidae | (11Z,13Z)-hexadecadienal plus several other compounds nih.govnih.gov | Essential Blend Component |

| Notodonta dromedarius | Notodontidae | (11Z,13Z)-hexadecadienal | Active Sex Pheromone Ingredient |

| Notodonta torva | Notodontidae | (11Z,13Z)-hexadecadien-1-yl acetate (B1210297) | Derivative is the active ingredient |

Adaptive Significance of Pheromone Blend Complexity

While a single compound can serve as a pheromone, many species, including those that use (11E,13Z)-hexadecadienal, have evolved to use complex blends of multiple chemicals. This complexity is not random; it holds significant adaptive value by increasing the specificity and efficacy of the signal.

Behavioral Response of Male Amyelois transitella to Pheromone Components

| Pheromone Treatment | % Males Initiating Flight | % Males Contacting Lure |

|---|---|---|

| (11Z,13Z)-hexadecadienal alone | Low | Low |

| Two-component blend | Moderate | Moderate |

Data synthesized from findings on the importance of blend complexity for Amyelois transitella attraction. nih.govresearchgate.net

Research on Chemoreceptor Evolution and Ligand Specificity

The ability of an insect to respond to a specific pheromone like (11E,13Z)-hexadecadienal depends entirely on its peripheral sensory equipment, specifically the olfactory receptors (ORs) housed in neurons on its antennae. The evolution of these receptors is intrinsically linked to the evolution of the pheromone signals they detect. Insect ORs are a large and highly divergent family of proteins, distinct from those found in vertebrates. slu.se

The evolution of this receptor family is characterized by species-specific expansions of genes, following a "birth-and-death" model similar to that of the pheromone-producing enzymes. frontiersin.org New receptor genes arise through duplication, and then either diverge to detect new compounds (neofunctionalization) or are lost. This rapid evolution allows the sensory system of a species to adapt to and specialize in detecting its own unique pheromone blend, enhancing ligand specificity. A critical component of this system is the olfactory co-receptor (Orco), a highly conserved protein that partners with specific ORs and is essential for their function. frontiersin.orgelifesciences.org While the specific receptor protein that binds (11E,13Z)-hexadecadienal in a given species may not always be known, the evolutionary framework is clear: high specificity is achieved through the rapid evolution of receptor genes, enabling males to distinguish the precise blend of their own species from a noisy chemical environment.

Impact on Species-Specific Mating Strategies

The chemical specificity of a pheromone like (11E,13Z)-hexadecadienal directly shapes the mating strategies of the species that use it. A mating strategy encompasses the entire sequence of behaviors from mate location to copulation. For nocturnal moths, this typically involves the female adopting a "calling" posture to release her specific pheromone blend during a particular time of night. mdpi.com

The male's strategy is to detect this plume and navigate toward its source. The unique chemical signature, defined by the presence and precise ratio of components like (11E,13Z)-hexadecadienal, ensures that a male invests its energy pursuing a conspecific female with whom it can successfully reproduce. The complexity of the Amyelois transitella pheromone blend, for example, dictates a multi-stage male response strategy: certain components trigger initial flight, while the complete blend is required to finalize the approach and make contact. nih.gov This chemical specificity is the foundation of the species recognition system, preventing wasted reproductive effort and maintaining the integrity of the species. The effectiveness of this species-specific strategy is highlighted by its application in pest management, where synthetic versions of the A. transitella pheromone blend are used in lures to monitor and control populations. mdpi.com

Future Research Directions and Unanswered Questions

Elucidation of Complete Biosynthetic Pathways for Specific Isomers

The biosynthesis of moth sex pheromones, including C16 aldehydes like hexadecadienal, is known to originate from common fatty acid metabolism. However, the precise enzymatic steps that dictate the specific double bond positions and stereochemistry (E/Z configuration) of isomers such as (11E, 13Z)-Hexadecadienal are not fully understood. While key enzyme families like desaturases, reductases, and oxidases have been implicated, the exact identity, substrate specificity, and regulatory mechanisms of the enzymes responsible for producing the 11E and 13Z double bonds remain a critical knowledge gap.

Future research must focus on identifying and characterizing the full suite of enzymes in the pheromone glands of species that produce (11E, 13Z)-Hexadecadienal. This involves a multi-pronged approach combining transcriptomics of pheromone glands to identify candidate genes, followed by heterologous expression of these genes (e.g., in yeast) to confirm their enzymatic function. lu.se Tracing studies using stable isotope-labeled precursors will also be crucial to map the metabolic flow from primary fatty acids to the final pheromone component. lu.seresearchgate.net Unraveling these pathways is essential not only for fundamental biological understanding but also for developing biotechnological methods for sustainable pheromone production. lu.se

Key Unanswered Questions:

What specific desaturases are responsible for creating the Δ11 and Δ13 double bonds?

What enzymatic mechanisms control the geometry (E or Z) at these positions?

How is the entire biosynthetic pathway regulated at the genetic and hormonal levels to ensure the production of the correct isomer blend at the appropriate time? usda.gov

Do precursor availability and metabolic flux influence the final ratio of different isomers produced by the insect?

High-Resolution Structural Studies of Olfactory Receptors

The perception of (11E, 13Z)-Hexadecadienal begins with its interaction with specific olfactory receptors (ORs) on the antennae of the receiving insect. Insect ORs are a unique class of ligand-gated ion channels, typically forming a complex with a conserved co-receptor called Orco. mdpi.comijbs.com While the general function is known, a high-resolution structural understanding of how a specific pheromone like (11E, 13Z)-Hexadecadienal binds to its cognate receptor is largely missing. nih.govbiorxiv.org

Recent breakthroughs in cryo-electron microscopy (cryo-EM) have begun to reveal the architecture of some insect ORs, showing that they form heterotetrameric channels. ijbs.comnih.govbiorxiv.org Future research must apply these techniques to the specific ORs that detect (11E, 13Z)-Hexadecadienal. Obtaining high-resolution structures of the receptor in both its unbound and pheromone-bound states would provide unprecedented insight into the molecular basis of ligand recognition and channel gating. nih.gov This knowledge is fundamental to understanding the specificity of pheromone detection and could enable the structure-based design of novel agonists or antagonists for pest management. ijbs.com

Key Unanswered Questions:

What is the three-dimensional structure of the binding pocket for (11E, 13Z)-Hexadecadienal within its specific OR?

Which specific amino acid residues are critical for binding and discriminating between different isomers?

What conformational changes occur in the receptor-channel complex upon pheromone binding to initiate a neural signal?

How does the interaction with the Orco co-receptor influence the structure and function of the ligand-binding subunit?

Advanced Neuroethological Investigations of Behavioral Circuits

Upon detection by olfactory receptors, the signal from (11E, 13Z)-Hexadecadienal is processed through a series of neural circuits in the insect brain, ultimately leading to a behavioral response, such as upwind flight in males. While the initial stages of this pathway in the antennal lobe are relatively well-mapped, the downstream processing in higher brain centers like the mushroom bodies and lateral horn is less clear.

Advanced neuroethological techniques are needed to map the complete circuit from sensory input to behavioral output. Methods such as in-vivo calcium imaging and whole-cell patch-clamp recordings in the brain of an insect presented with the pheromone can reveal the activity of specific neurons and their connections. Furthermore, genetic tools like CRISPR can be used to label, silence, or activate specific neurons within the circuit to directly test their role in mediating the behavioral response to (11E, 13Z)-Hexadecadienal. mdpi.com Understanding these circuits will clarify how the brain decodes the pheromone signal and integrates it with other sensory information to produce a robust and appropriate behavior.

Key Unanswered Questions:

How is the information about (11E, 13Z)-Hexadecadienal concentration and temporal dynamics encoded in higher brain centers?

Which specific interneurons are responsible for translating the pheromone signal into motor commands for behaviors like flight initiation and steering?

How are signals from different pheromone components integrated within the brain to elicit a response only to the species-specific blend?

How does the internal state of the insect (e.g., mating status, circadian rhythm) modulate the activity of these neural circuits?

Development of Novel Analytical Methods for Trace Metabolites

Pheromones like (11E, 13Z)-Hexadecadienal are produced and released in minute quantities. After release, they are subject to environmental degradation, and within the receiving organism, they are likely metabolized and cleared. Studying these processes requires highly sensitive analytical methods capable of detecting and quantifying trace amounts of the pheromone and its metabolites in complex biological and environmental samples.

While gas chromatography-mass spectrometry (GC-MS) is a powerful tool, there is a need for novel methods with even greater sensitivity and the ability to perform non-targeted analysis. nih.govsysrevpharm.org Techniques such as comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) could provide enhanced separation and identification of metabolites. nih.gov Furthermore, developing methods for in-situ analysis, such as solid-phase microextraction (SPME) combined with thermal desorption, can provide a more accurate picture of pheromone release and degradation in real-time. A true metabolomics approach, aiming to be unbiased and non-targeted, could reveal previously unknown metabolites and degradation products, offering new insights into pheromone deactivation and clearance pathways. nih.gov

Key Unanswered Questions:

What are the primary metabolic breakdown products of (11E, 13Z)-Hexadecadienal in the receiving insect and in the environment?

What is the rate of metabolic clearance, and how does it affect the duration of the neural and behavioral response?

Can ultra-sensitive analytical techniques detect pheromone-derived metabolites in tissues outside of the primary olfactory organs?

How do environmental factors like UV light and oxidation affect the stability and structure of the pheromone after its release?

Exploration of Ecological Roles in Non-Lepidopteran Systems

(11E, 13Z)-Hexadecadienal is primarily known as a sex pheromone component in moths (Lepidoptera), particularly within the family Notodontidae. nih.govmdpi.comnih.gov However, the chemical world of insects is vast, and it is plausible that this compound plays ecological roles in other, non-lepidopteran systems. Many insect orders use fatty acid-derived molecules for communication, and the same or similar compounds can evolve different functions in different lineages.

Future research should involve broad ecological screenings to investigate the potential roles of (11E, 13Z)-Hexadecadienal in other insect orders such as Coleoptera (beetles), Hymenoptera (bees, wasps, and ants), or Diptera (flies). This could involve electrophysiological screening (e.g., electroantennography) of a wide range of insect species to test for antennal responses to the compound. If responses are detected, subsequent behavioral assays would be needed to determine the ecological context of the signal—for instance, whether it acts as an attractant, a repellent, a kairomone for predators, or an allomone. Such studies could reveal novel ecological interactions and expand our understanding of the evolutionary history and functional diversification of this chemical signal.

Key Unanswered Questions:

Do any non-lepidopteran insects detect and respond to (11E, 13Z)-Hexadecadienal?

If so, what is the behavioral and ecological significance of this response (e.g., attraction, repulsion, host location)?

Could predators or parasitoids of moths that use this pheromone have evolved to detect it as a kairomone to locate their hosts?

Are there instances of convergent evolution where unrelated insect groups have come to use this specific compound for communication?

Q & A

Q. How should researchers validate the purity of synthesized this compound?

- Methodological Answer : Combine orthogonal methods: GC-MS (volatility), HPLC with diode-array detection (UV absorbance), and ¹H/¹³C NMR (structural confirmation). Quantify impurities (<1%) via peak integration and report relative response factors (RRFs) for accuracy .

Cross-Disciplinary Applications

Q. What methodologies integrate this compound into ecological studies of predator-prey interactions?

- Methodological Answer : Field experiments use slow-release dispensers to simulate natural emission. Remote sensing (e.g., e-noses) tracks spatial-temporal distribution. Isotopic labeling (e.g., ¹³C) quantifies uptake in food webs. Ethical approvals are required for vertebrate studies .

Q. How can systems biology approaches elucidate the biosynthetic pathways of this compound in organisms?

Q. Tables for Reference

| Parameter | Analytical Method | Key Considerations |

|---|---|---|

| Stereochemical Purity | Chiral HPLC, NOESY NMR | Solvent polarity impacts resolution |

| Trace Quantification | GC-MS with SPME | Matrix effects require internal standards |

| Enzymatic Activity | UV-Vis spectroscopy | Co-factor regeneration critical |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.